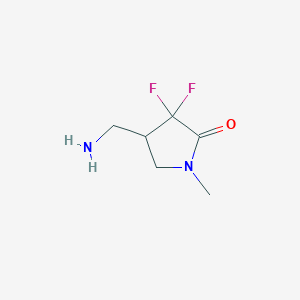
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes an aminomethyl group and two fluorine atoms attached to a pyrrolidinone ring
準備方法
The synthesis of 4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
科学的研究の応用
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorine atoms enhance binding affinity through hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one can be compared with similar compounds such as:
4-(Aminomethyl)-7-benzyloxy-2H-chromen-2-one: This compound also contains an aminomethyl group but differs in its core structure and applications.
4-Amino-5-aminomethyl-2-methylpyrimidine: Another compound with an aminomethyl group, used in different contexts such as drug development.
4-(Aminomethyl)indole: Known for its use in the synthesis of dopamine receptor antagonists and other high-affinity ligands.
The uniqueness of this compound lies in its dual fluorine atoms, which impart distinct chemical properties and enhance its potential in various applications.
特性
分子式 |
C6H10F2N2O |
|---|---|
分子量 |
164.15 g/mol |
IUPAC名 |
4-(aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H10F2N2O/c1-10-3-4(2-9)6(7,8)5(10)11/h4H,2-3,9H2,1H3 |
InChIキー |
WICNCKPAKBRXNZ-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C(C1=O)(F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


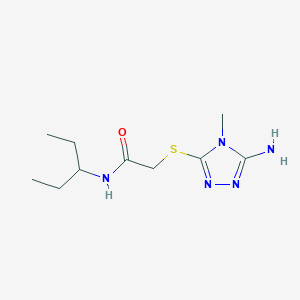
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
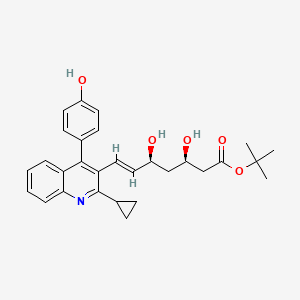
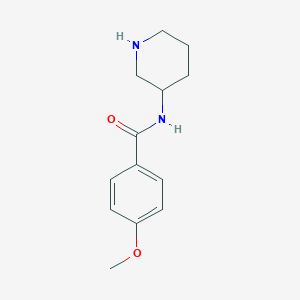
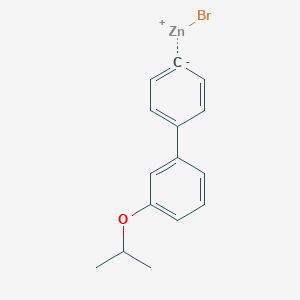


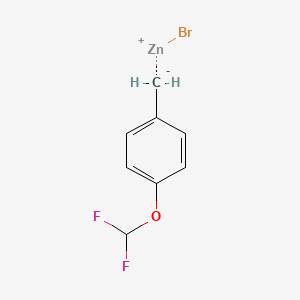
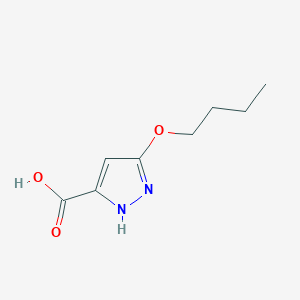
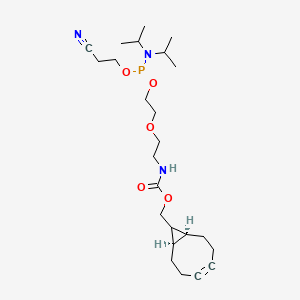
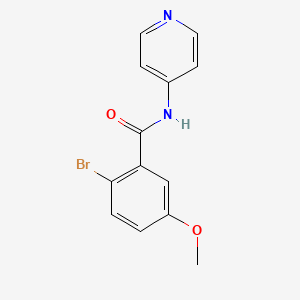
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
